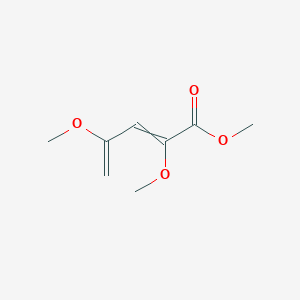

Methyl 2,4-dimethoxypenta-2,4-dienoate

Description

Methyl 2,4-dimethoxypenta-2,4-dienoate is a conjugated dienoate ester featuring methoxy groups at the 2- and 4-positions of the pentadienoate backbone. These compounds are pivotal in organic synthesis, serving as intermediates in Diels-Alder reactions, catalytic transformations, and natural product synthesis . The methoxy substituents likely influence electronic and steric properties, modulating reactivity in cycloadditions or nucleophilic attacks.

Properties

CAS No. |

90212-94-5 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

methyl 2,4-dimethoxypenta-2,4-dienoate |

InChI |

InChI=1S/C8H12O4/c1-6(10-2)5-7(11-3)8(9)12-4/h5H,1H2,2-4H3 |

InChI Key |

BMHRLXCHQUOSBL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)C=C(C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dimethoxypenta-2,4-dienoate typically involves the esterification of 2,4-dimethoxypenta-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethoxypenta-2,4-dienoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

Oxidation: Formation of 2,4-dimethoxypenta-2,4-dienoic acid.

Reduction: Formation of methyl 2,4-dimethoxypentanoate.

Substitution: Formation of various substituted dienoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-dimethoxypenta-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-dimethoxypenta-2,4-dienoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to oxidative stress and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Properties and Reactivity

- Aryl Substituents : Derivatives with aromatic groups (e.g., furan, benzodioxol) exhibit moderate yields (47–58%) and distinct melting points. For example, the furan-3-yl analog (mp 68–70°C) is a white solid, while the benzodioxol variant has a higher molecular weight (232.23 g/mol) .

- Halogenated Derivatives : Chloro-substituted compounds (e.g., 4i) show elevated melting points (>200°C) due to increased polarity and intermolecular interactions . Dichloro derivatives (C₁₃H₁₂Cl₂O₂) may exhibit enhanced electrophilicity .

- Silicon-Containing Analogues : Allenylsilanes (e.g., trimethylsilyl derivatives) are critical in asymmetric catalysis, enabling stereoselective transformations via π-orbital interactions .

Spectroscopic Characterization

Biodegradation and Enzymatic Activity

Hydrolases (e.g., EC 3.7.1.25) catalyze the hydrolysis of dienoate derivatives like 2-hydroxypenta-2,4-dienoate, linking these compounds to microbial degradation pathways for aromatic pollutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.